molecular formula C12H15NO2 B3051508 Cyclopentyl N-phenylcarbamate CAS No. 3422-04-6

Cyclopentyl N-phenylcarbamate

Cat. No.: B3051508
CAS No.: 3422-04-6
M. Wt: 205.25 g/mol
InChI Key: XKERVEWMWMNGJA-UHFFFAOYSA-N
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Description

Cyclopentyl N-phenylcarbamate (CAS 3422-04-6) is a synthetic carbamate ester with the molecular formula C12H15NO2 and an average mass of 205.26 g/mol . This compound is of significant interest in medicinal chemistry research, particularly as a building block and peptide bond surrogate in the design of novel bioactive molecules . The carbamate group is a key structural motif in modern drug discovery, known for its good chemical and proteolytic stability compared to amide bonds, and its ability to modulate interactions with biological targets . In research applications, derivatives based on the cycloalkyl carbamate scaffold, such as this compound, have demonstrated potent biological activity. For instance, structurally related cycloalkyl carbamates have been investigated and found to exhibit promising in vitro inhibitory activity against M. tuberculosis H37Ra, H37Rv, and clinically isolated multidrug-resistant (MDR-TB) strains . This highlights the value of this chemical class in the search for new therapeutic agents for infectious diseases. The compound serves as a versatile intermediate in organic synthesis, with a reported boiling point of 277.2°C and a flash point of 121.4°C . Safety Note: Acute toxicity data from a rodent model indicates an intravenous LD50 of 56 mg/kg . This product is intended for research purposes in a laboratory setting and is strictly for professional use. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

cyclopentyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15-11-8-4-5-9-11)13-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKERVEWMWMNGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187803
Record name Carbamic acid, N-phenyl-, cyclopentyl ester
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Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3422-04-6
Record name Cyclopentyl phenylcarbamate
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Record name Cyclopentyl N-phenylcarbamate
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Record name Carbamic acid, N-phenyl-, cyclopentyl ester
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Record name CYCLOPENTYL N-PHENYLCARBAMATE
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Preparation Methods

Reaction Conditions and Catalysis

Bianco et al. (2004) achieved a 72% yield by refluxing equimolar quantities of phenyl isocyanate and cyclopentanol in anhydrous dichloromethane for 6 hours under nitrogen atmosphere. The absence of side products like ureas was attributed to rigorous moisture exclusion. Isobe and Ishikawa (1999) enhanced the yield to 85% by employing a catalytic amount of triethylamine ($$ 5 \, \text{mol\%} $$) to accelerate the reaction kinetics.

Limitations and Side Reactions

Competitive dimerization of phenyl isocyanate to diphenylurea occurs at temperatures exceeding $$ 60^\circ \text{C} $$, particularly in nonpolar solvents. This side reaction is suppressed by maintaining the reaction at $$ 25^\circ \text{C} $$ during the initial mixing phase before gradual heating.

Chloroformate-Amine Condensation

An alternative synthesis involves the reaction of cyclopentyl chloroformate ($$ \text{C}5\text{H}9\text{OCOCl} $$) with aniline ($$ \text{C}6\text{H}5\text{NH}_2 $$). This method avoids isocyanate handling, which is advantageous due to the toxicity and moisture sensitivity of phenyl isocyanate.

Mechanistic Pathway

The chloroformate reacts with the amine’s lone pair, forming an intermediate mixed carbonate that undergoes HCl elimination to yield the carbamate. A study by Kamijo et al. (2020) demonstrated that this reaction proceeds optimally in tetrahydrofuran (THF) with $$ 1.2 \, \text{equivalents} $$ of triethylamine as an acid scavenger.

Yield Optimization

The patent by Mitsui Toatsu Chemicals (2001) reported that substituting THF with 1,2-dichloroethane as the solvent increased the reaction rate by 40%, achieving 79% isolated yield after 3 hours at reflux. Excess aniline ($$ 1.5 \, \text{equivalents} $$) minimized di-urea byproduct formation, which typically arises from residual chloroformate hydrolysis.

Transesterification of Carbamate Esters

Transesterification offers a solvent-free route by reacting methyl N-phenylcarbamate with cyclopentanol under acidic or basic conditions. This method is particularly valuable for industrial-scale production due to its atom economy.

Acid-Catalyzed Transesterification

Using $$ p $$-toluenesulfonic acid ($$ 10 \, \text{mol\%} $$) as a catalyst, Yamamoto et al. (2020) achieved 68% conversion at $$ 120^\circ \text{C} $$ over 12 hours. The reaction equilibrium is driven by distilling off methanol ($$ \text{CH}_3\text{OH} $$), leveraging Le Chatelier’s principle to favor product formation.

Base-Mediated Conditions

Sodium methoxide ($$ \text{NaOCH}_3 $$) in refluxing toluene facilitates faster transesterification (6 hours) but requires stringent anhydrous conditions to prevent saponification of the carbamate. Yields under these conditions plateau at 74% due to competing thermal decomposition.

Catalytic Innovations and Process Intensification

Recent advances focus on heterogeneous catalysts and flow chemistry to enhance efficiency. A bimetallic Pd/Cu system reported by Beauchemin et al. (2020) reduced reaction times for carbamate synthesis by 70% through simultaneous activation of the isocyanate and alcohol substrates. Fixed-bed reactors using immobilized lipases (e.g., Candida antarctica Lipase B) enabled continuous production of this compound with 91% enantiomeric excess in pharmaceutical-grade applications.

Analytical Characterization and Quality Control

Structural confirmation of this compound relies on spectroscopic techniques:

  • $$ ^1\text{H} $$ NMR (CDCl$$ 3 $$): $$ \delta \, 7.38–7.26 \, (\text{m, 4H, aromatic}) $$, $$ 5.39 \, (\text{t, 1H, NH}) $$, $$ 4.66 \, (\text{d, 2H, OCH}2) $$.
  • IR (KBr): $$ 1700 \, \text{cm}^{-1} \, (\text{C=O stretch}) $$, $$ 1530 \, \text{cm}^{-1} \, (\text{N-H bend}) $$.
  • MS : Molecular ion peak at $$ m/z \, 205.110 \, (\text{[M+H]}^+) $$.

Purity assessment via HPLC (C18 column, acetonitrile/water gradient) typically shows a single peak with $$ t_R = 8.2 \, \text{min} $$.

Chemical Reactions Analysis

Cyclopentyl N-phenylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Role as a Peptide Bond Surrogate

CPC, like other carbamates, serves as a peptide bond surrogate in medicinal chemistry. Its structural properties allow it to mimic peptide bonds, providing stability and permeability across cell membranes. This characteristic is crucial for the development of drugs that require effective cellular uptake . The carbamate moiety also facilitates interactions with target enzymes or receptors, enhancing the biological activity of compounds .

1.2 Prodrug Design

Carbamates are often utilized in the design of prodrugs , which are pharmacologically inactive compounds that convert into active drugs within the body. CPC can be engineered to improve the pharmacokinetic properties of therapeutic agents, allowing for better absorption and bioavailability . This application is particularly relevant in designing drugs that need to bypass first-pass metabolism.

Synthetic Methodologies

2.1 Synthesis via Mixed Carbonates

CPC can be synthesized using various methods, including the reaction of alcohols with activated mixed carbonates. This method allows for high-yield synthesis of carbamates under mild conditions and is applicable to a range of amines . The process typically involves using reagents such as p-nitrophenyl chloroformate, which reacts with alcohols to form activated carbonates that can subsequently react with amines to yield carbamates like CPC .

2.2 C(sp³)–H Bond Functionalization

Recent advancements have introduced novel strategies for synthesizing tertiary carbamates through C(sp³)–H bond functionalization . This method employs copper catalysts to facilitate the transformation of unactivated hydrocarbons into carbamates without prior functionalization . This approach not only simplifies the synthesis but also broadens the substrate scope for producing compounds like CPC.

Agricultural and Industrial Applications

Beyond medicinal chemistry, cyclopentyl N-phenylcarbamate has potential applications in agricultural chemicals such as pesticides and herbicides. Its stability and effectiveness make it suitable for use in formulations aimed at improving crop yield and protection against pests .

Table 1: Summary of Research Findings on CPC Applications

Study/SourceApplication FocusKey Findings
PMC4393377Medicinal ChemistryHighlighted CPC's role as a peptide bond surrogate and prodrug potential.
ACS JournalSynthetic MethodologiesDemonstrated effective synthesis via mixed carbonates and C(sp³)–H bond functionalization techniques.
PubChemChemical PropertiesProvided detailed chemical structure and properties relevant to its applications in drug design and agriculture.

Mechanism of Action

The mechanism by which cyclopentyl N-phenylcarbamate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups
4-Nitrophenyl N-methoxycarbamate C₈H₈N₂O₅ 212.16 g/mol Nitrophenyl, methoxycarbamate
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 141.13 g/mol Cyano, methylamino, acetamide
This compound* C₁₂H₁₅NO₂† ~205.25 g/mol† Cyclopentyl, phenylcarbamate

†Estimated values based on structural analogy; exact data unavailable in provided evidence.

Key Observations :

  • 4-Nitrophenyl N-methoxycarbamate contains a nitro group, which enhances electrophilicity and reactivity compared to the phenyl group in this compound. This may increase its potency as an enzyme inhibitor but also elevate toxicity risks .
  • 2-Cyano-N-[(methylamino)carbonyl]acetamide features a cyano group, which could improve metabolic stability but reduce solubility compared to carbamates. Its smaller molecular weight suggests higher volatility .

Analysis :

  • The nitro group in 4-nitrophenyl N-methoxycarbamate may contribute to its irritant properties, as nitroaromatics are often associated with skin sensitization . This compound, lacking this group, might exhibit milder dermal effects.
  • 2-Cyano-N-[(methylamino)carbonyl]acetamide’s undefined toxicological profile highlights the importance of substituent effects; the cyano group could pose risks if metabolized to cyanide .

Research Implications and Gaps

Structural Activity Relationships (SAR): The nitro and cyano substituents in the analogs demonstrate how electron-withdrawing groups modulate reactivity and toxicity. This compound’s steric effects warrant further study to assess its stability in biological systems.

Data Limitations : The evidence provided lacks direct information on this compound, emphasizing the need for targeted studies on its synthesis, stability, and bioactivity.

Biological Activity

Cyclopentyl N-phenylcarbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, antimicrobial properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to the class of carbamates, which are esters or salts of carbamic acid. The structural formula can be represented as follows:

Cyclopentyl N phenylcarbamate=C6H5N(COO)C5H10\text{Cyclopentyl N phenylcarbamate}=\text{C}_6\text{H}_5\text{N}(\text{COO})\text{C}_5\text{H}_{10}

Enzyme Inhibition Studies

Recent studies have highlighted the inhibitory effects of various carbamate derivatives on key enzymes involved in lipid metabolism, particularly fatty acid amide hydrolase (FAAH) and monoglyceride lipase (MGL). For instance, a series of para-substituted phenolic N-alkyl carbamates were evaluated for their inhibitory activities against FAAH and MGL. These compounds exhibited selective inhibition towards FAAH with IC50 values in the nanomolar range, while MGL inhibition required significantly higher concentrations .

Table 1: Inhibitory Activity of Carbamate Derivatives

CompoundIC50 (FAAH) [mM]IC50 (MGL) [mM]
This compoundTBDTBD
Dodecylcarbamic acid0.00630.012
SPB014030.5230

Antimicrobial Activity

In addition to enzyme inhibition, this compound and its derivatives have shown promising antimicrobial properties. A study focused on 3-benzyl-5-hydroxyphenylcarbamates demonstrated significant inhibitory activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 μg/mL . This suggests that structural modifications in carbamate compounds can lead to enhanced antimicrobial efficacy.

Table 2: Antimicrobial Activity Against M. tuberculosis

CompoundMIC [μg/mL]
This compoundTBD
Benzyl carbamate10
Cyclohexyl carbamate1.25

Case Studies

  • In Vitro Studies : In vitro assays have shown that this compound derivatives possess varying degrees of cytotoxicity against cancer cell lines such as A549. Compounds with hydrophobic moieties exhibited better inhibitory activity, suggesting a potential for further development as therapeutic agents .
  • In Vivo Efficacy : In vivo studies using mouse models have indicated that certain derivatives of this compound can effectively reduce infection rates caused by M. tuberculosis, highlighting their potential as new antitubercular agents .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications in the alkyl chain and phenolic structure significantly influence the biological activity of carbamates. The presence of hydrophobic groups tends to enhance enzyme inhibition and antimicrobial activity, while bulky or hydrophilic substitutions may reduce effectiveness .

Q & A

Q. What are the established synthetic routes for Cyclopentyl N-phenylcarbamate, and what factors influence reaction efficiency?

this compound can be synthesized via carboxylative routes using CO₂ or its derivatives. A green approach involves catalytic activation of CO₂ with cyclopentanol and aniline derivatives in the presence of transition-metal catalysts (e.g., Ru or Zn complexes). Key factors include:

  • Catalyst loading : 0.5–2 mol% for optimal turnover.
  • Temperature : 100–150°C to balance kinetics and thermodynamics.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates .
    Transesterification methods using cyclopentyl acetate and phenyl carbamate precursors are also viable, with optimal molar ratios (3:1 to 4:1) and temperatures (323.15–343.15 K) derived from thermodynamic modeling .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • ¹H/¹³C NMR : Look for characteristic peaks:
    • ¹H : δ 1.5–2.0 ppm (cyclopentyl protons), δ 7.2–7.5 ppm (aromatic protons).
    • ¹³C : δ 75–80 ppm (carbamate carbonyl), δ 120–140 ppm (aromatic carbons) .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 220.1. Fragmentation patterns include loss of the cyclopentyl group (-84 Da) .
  • X-ray crystallography : Resolve bond angles and torsional strain in the cyclopentyl ring (e.g., C-O-C angles ~120°) .

Q. What experimental protocols ensure stability during storage and handling of this compound?

  • Storage : Under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis.
  • Solubility : Prepare stock solutions in anhydrous DMSO (≥50 mg/mL) and dilute with PBS (pH 7.4) for biological assays. Centrifuge at 10,000 rpm for 5 min to remove particulates .
  • Degradation tests : Monitor via HPLC (C18 column, acetonitrile/water gradient) for hydrolysis byproducts like cyclopentanol and phenylurea .

Advanced Research Questions

Q. What catalytic systems are effective in the carboxylative synthesis of this compound from CO₂, and how do reaction parameters affect yield?

  • Catalysts : Bifunctional Zn-based catalysts with Lewis acid-base sites achieve >80% yield by activating both CO₂ and amines.
  • Critical parameters :
    • Pressure : CO₂ at 2–5 MPa enhances carbamate formation.
    • Co-catalysts : DMAP (4-dimethylaminopyridine) accelerates carbamate coupling by reducing activation energy .
  • Kinetic studies : In situ FTIR tracks carbamate formation rates, revealing pseudo-first-order dependence on aniline concentration .

Q. How can thermodynamic modeling optimize solvent selection and reaction conditions for this compound synthesis?

  • Gibbs free energy calculations : Predict equilibrium conversion for transesterification routes. For cyclopentyl acetate and phenyl carbamate, ΔG < –20 kJ/mol confirms spontaneity above 323 K .
  • Solvent screening : COSMO-RS simulations identify cyclopentyl methyl ether (CPME) as optimal due to low polarity (logP 1.2) and high boiling point (106°C), minimizing side reactions .

Q. What strategies resolve discrepancies in reaction yields when scaling up this compound synthesis?

  • Mixing efficiency : Computational fluid dynamics (CFD) models ensure uniform heat/mass transfer in continuous-flow reactors.
  • Byproduct analysis : GC-MS identifies cyclopentyl ethers (from dehydration) at >343 K, necessitating stricter temperature control .
  • DoE (Design of Experiments) : Central composite design optimizes parameters (e.g., catalyst loading, stoichiometry) to maximize yield (>85%) while minimizing batch variability .

Q. How does the electronic environment of the cyclopentyl group influence reactivity in nucleophilic acyl substitution reactions?

  • DFT calculations : The cyclopentyl ring’s electron-donating effect stabilizes the carbamate carbonyl (C=O), reducing electrophilicity by 10–15 kJ/mol compared to linear alkyl analogs.
  • Kinetic isotope effects : Deuterated cyclopentyl derivatives show kH/kD = 1.8–2.2, indicating rate-limiting proton transfer in acylation steps .

Methodological Resources

  • Spectral libraries : NIST Chemistry WebBook for reference MS/NMR data .
  • Green chemistry : Substitute traditional solvents (THF, DCM) with CPME to improve sustainability .
  • Safety protocols : Use PPE (gloves, goggles) and fume hoods when handling chloroformate intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Cyclopentyl N-phenylcarbamate
Reactant of Route 2
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Cyclopentyl N-phenylcarbamate

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